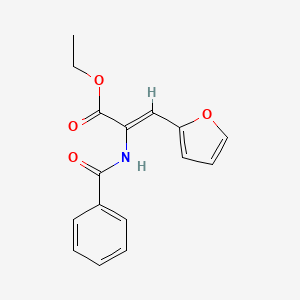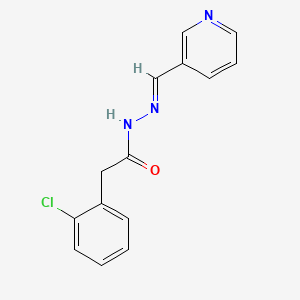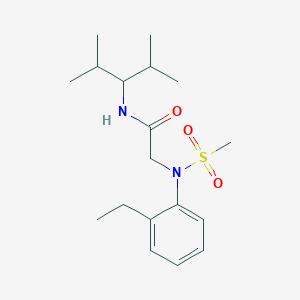
ethyl 2-(benzoylamino)-3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as ethyl N-benzoyl-N-(2-furylmethyl)glycinate, is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research due to its diverse applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antimicrobial and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate in lab experiments is its broad range of biological activities. The compound has been found to exhibit potent anticancer, antimicrobial, and anti-inflammatory activity, making it a valuable tool for researchers in the field of medicinal chemistry. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is the development of novel derivatives of the compound with improved biological activity and pharmacological properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the compound's potential as a neuroprotective agent and to investigate its effects on cognitive function in humans.
Métodos De Síntesis
The synthesis of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate acrylate with N-benzoyl-N-(2-furylmethyl 2-(benzoylamino)-3-(2-furyl)acrylate)glycine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has a broad range of scientific research applications, primarily in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
ethyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-16(19)14(11-13-9-6-10-21-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKJCDDDGQFQR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)


![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)